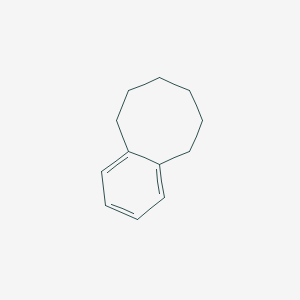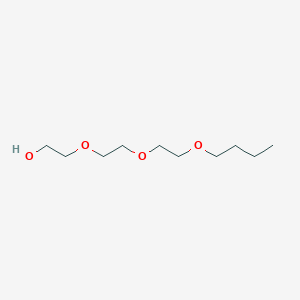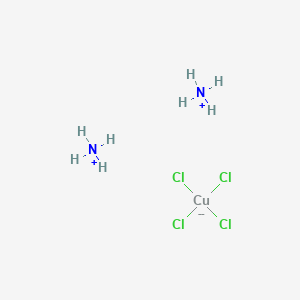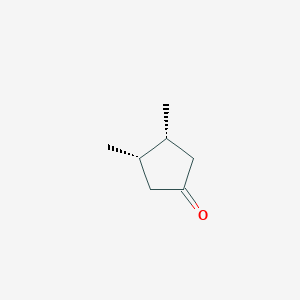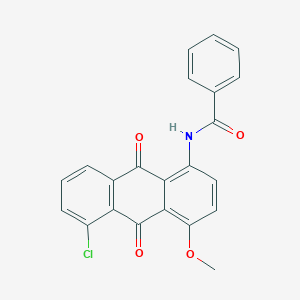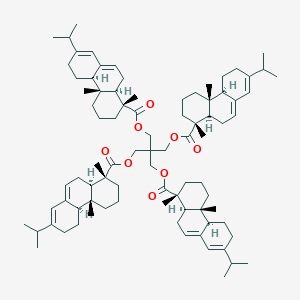
Pentaerythritol tetraabietate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol tetraabietate (PETA) is a synthetic compound that belongs to the class of esters. It is derived from pentaerythritol and abietic acid. PETA is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants.
Mechanism Of Action
The mechanism of action of Pentaerythritol tetraabietate is not fully understood. However, studies have shown that Pentaerythritol tetraabietate can interact with cell membranes, leading to changes in membrane fluidity and permeability. Pentaerythritol tetraabietate can also activate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical And Physiological Effects
Pentaerythritol tetraabietate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetraabietate can inhibit the activity of enzymes involved in lipid metabolism, such as lipase and acetyl-CoA carboxylase. Pentaerythritol tetraabietate has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Advantages And Limitations For Lab Experiments
Pentaerythritol tetraabietate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pentaerythritol tetraabietate is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, Pentaerythritol tetraabietate has some limitations, including its potential toxicity and limited water solubility.
Future Directions
There are several future directions for research on Pentaerythritol tetraabietate. In the pharmaceutical industry, Pentaerythritol tetraabietate can be further investigated as a drug delivery agent for poorly soluble drugs. Pentaerythritol tetraabietate can also be studied for its potential use in combination therapy for cancer treatment. In the cosmetic industry, Pentaerythritol tetraabietate can be investigated for its potential use in anti-aging products. Furthermore, the mechanism of action of Pentaerythritol tetraabietate can be further elucidated to better understand its biochemical and physiological effects.
Synthesis Methods
Pentaerythritol tetraabietate is synthesized by esterification of pentaerythritol and abietic acid. The reaction is catalyzed by sulfuric acid, and the product is purified by distillation. The yield of the reaction is around 80%.
Scientific Research Applications
Pentaerythritol tetraabietate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Pentaerythritol tetraabietate is used as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Pentaerythritol tetraabietate has also been investigated for its anticancer properties. Studies have shown that Pentaerythritol tetraabietate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In the cosmetic industry, Pentaerythritol tetraabietate is used as an emollient and skin conditioning agent. It has been shown to improve skin hydration and reduce the appearance of fine lines and wrinkles. Pentaerythritol tetraabietate is also used in hair care products as a conditioning agent.
properties
CAS RN |
127-23-1 |
|---|---|
Product Name |
Pentaerythritol tetraabietate |
Molecular Formula |
C85H124O8 |
Molecular Weight |
1273.9 g/mol |
IUPAC Name |
[3-[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy-2,2-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxymethyl]propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C85H124O8/c1-53(2)57-21-29-65-61(45-57)25-33-69-77(65,9)37-17-41-81(69,13)73(86)90-49-85(50-91-74(87)82(14)42-18-38-78(10)66-30-22-58(54(3)4)46-62(66)26-34-70(78)82,51-92-75(88)83(15)43-19-39-79(11)67-31-23-59(55(5)6)47-63(67)27-35-71(79)83)52-93-76(89)84(16)44-20-40-80(12)68-32-24-60(56(7)8)48-64(68)28-36-72(80)84/h25-28,45-48,53-56,65-72H,17-24,29-44,49-52H2,1-16H3/t65-,66-,67-,68-,69+,70+,71+,72+,77+,78+,79+,80+,81+,82+,83+,84+/m0/s1 |
InChI Key |
BQSWWPVLPPRSPJ-FIKIKMCASA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)(COC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)COC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C1[C@@H]2CCC(=C1)C(C)C)C)C)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Other CAS RN |
127-23-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



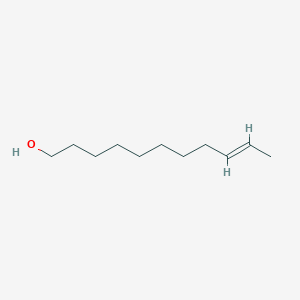
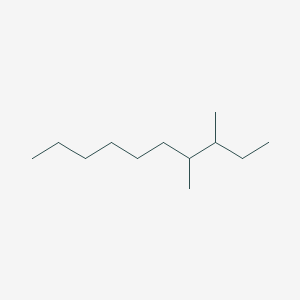
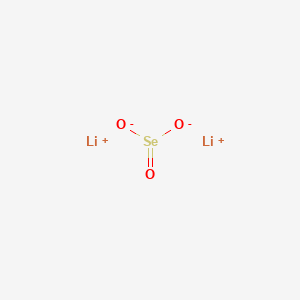
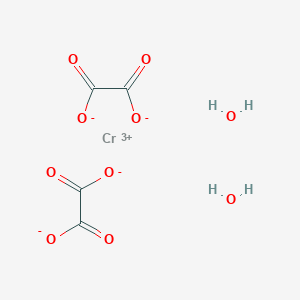
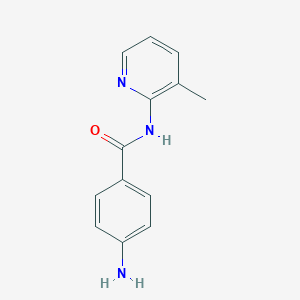
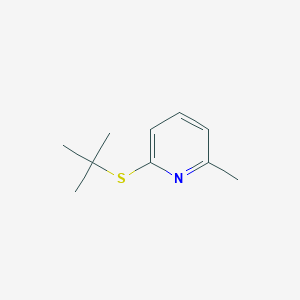
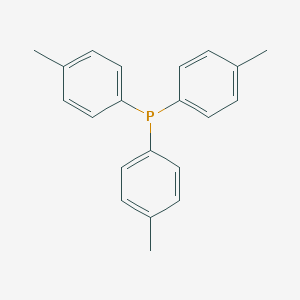
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
